Hippurin-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H48O7 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
[(1S,2S,3'S,4S,6R,7R,8R,9S,11S,12S,13S,15R,16S,18S)-7,11,16-trihydroxy-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-15-yl] acetate |
InChI |
InChI=1S/C30H48O7/c1-15-12-30(37-26(15,3)4)29(7,34)25-22(36-30)11-19-18-9-8-17-10-20(32)23(35-16(2)31)14-27(17,5)24(18)21(33)13-28(19,25)6/h15,17-25,32-34H,8-14H2,1-7H3/t15-,17-,18-,19-,20-,21-,22-,23+,24+,25-,27-,28-,29+,30+/m0/s1 |
InChI Key |
HRJBSUKSBJIMML-DVPIGBGPSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C[C@@H]([C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@H](C6)O)OC(=O)C)C)O)C)(C)O)OC1(C)C |
Canonical SMILES |
CC1CC2(C(C3C(O2)CC4C3(CC(C5C4CCC6C5(CC(C(C6)O)OC(=O)C)C)O)C)(C)O)OC1(C)C |
Synonyms |
24-methyl-22,25-epoxy-5 alpha-furostan-2,3,11,20-tetrol 2-monoacetate hippurin |
Origin of Product |
United States |
Structural Elucidation Methodologies and Stereochemical Investigations of Hippurin 1
Application of Advanced Spectroscopic Techniques for Structural Determination
Spectroscopic methods have been fundamental in piecing together the molecular framework of Hippurin-1, providing crucial insights into its connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, has been indispensable for the structural elucidation of this compound and its related compounds. Extensive 1D and 2D NMR studies, such as COSY, HMBC, HSQC, and NOESY experiments, have been employed to deduce the structure of steroids like this compound. researchgate.netconf.twconf.twgoogle.comncl.edu.twresearchgate.netresearchgate.net These techniques enable the assignment of proton (¹H) and carbon (¹³C) signals, revealing the connectivity of atoms within the molecule. For instance, ¹H and ¹³C NMR data have indicated the presence of various functional groups, including ester carbonyls, oxygenated sp³ methines, oxygenated sp³ methylenes, oxygenated sp³ quaternary carbons, and different types of methyl groups. researchgate.net ¹³C NMR spectroscopy, in particular, has been utilized for the assignment of the Hippurin spectrum, with measurements of spin-lattice (T1) relaxation times providing insights into the anisotropic reorientation of the molecule. nih.govacs.org This data helps establish points in the molecule through which the axis of anisotropic reorientation passes, specifically the 3- and 24-positions. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy contribute to the contextual analysis of this compound's structure by identifying key functional groups. IR spectra typically reveal the presence of hydroxyl groups (νmax around 3471 cm⁻¹) and ester carbonyls (νmax around 1734 cm⁻¹), which are characteristic features of polyoxygenated steroids like this compound. conf.twresearchgate.netgwdguser.de UV-Vis spectroscopy can indicate the presence of conjugated systems or specific chromophores, though less frequently highlighted for this compound itself, it is a standard tool in the initial characterization of natural products. conf.tw
X-ray Crystallography and Diffraction Analysis for Absolute Stereochemical Assignment
Single-crystal X-ray diffraction analysis has played a pivotal role in unequivocally determining the absolute stereochemistry of this compound and related polyoxygenated steroids isolated from Isis hippuris. researchgate.netresearchgate.netiupac.orgconf.twconf.twncl.edu.twacs.org This technique provides a three-dimensional representation of the molecule, allowing for the precise assignment of configurations at chiral centers. For instance, X-ray analysis has been instrumental in confirming the stereochemistry of various compounds, including the C-22 configuration of certain hippurin-related steroids. researchgate.net The ability to obtain computer-generated ORTEP plots from X-ray data further aids in visualizing and confirming the complex structural details. researchgate.netconf.tw
Revisions and Refinements of this compound's Proposed and Established Stereochemical Configuration
The initial structural assignments of complex natural products often undergo revisions as more advanced analytical techniques become available or new related compounds are discovered. In the case of this compound, the previously assigned configuration at the C-22 position was subsequently reversed based on further spectroscopic evidence. researchgate.netresearchgate.net This highlights the iterative nature of structural elucidation and the importance of rigorous verification, especially for compounds with numerous chiral centers and complex ring systems. Such revisions are crucial for accurately defining the chemical identity and properties of the compound.
Conformational Analysis and Molecular Dynamics Studies of this compound
Conformational analysis is essential for understanding the three-dimensional shape and flexibility of molecules, which directly impacts their chemical reactivity and biological activity. For this compound, a furospirostane, the assignment of its ¹³C-NMR spectrum and the measurement of spin-lattice (T1) relaxation times have been used to establish the points in the molecule through which the axis of anisotropic reorientation passes, specifically the 3- and 24-positions. nih.gov This provides direct experimental insight into its solution-state dynamics. While specific detailed molecular dynamics (MD) simulation studies solely on this compound are not explicitly detailed in the provided search results, MD simulations are widely recognized as powerful computational tools for investigating the conformational ensemble and dynamics of complex molecules, including spiroketals and steroids. oregonstate.edunih.govnih.govuni-konstanz.demdpi.com These simulations can predict molecular conformations by considering factors like the anomeric effect and steric repulsion, particularly relevant for spiroketal moieties found in this compound. oregonstate.edu
Biosynthetic Hypotheses and Proposed Biotransformation Pathways of Hippurin 1
Postulated Enzymatic Machinery Involved in Hippurin-1 Biogenesis
While specific enzymatic machinery directly responsible for the biogenesis of this compound has not been fully elucidated in the available literature, its classification as a furostanol saponin (B1150181) suggests the involvement of enzyme classes typical for steroid and saponin biosynthesis. These typically include enzymes responsible for hydroxylation, cyclization, and glycosylation. For instance, the formation of the characteristic spiroketal moiety and the furan (B31954) ring would necessitate specific cyclases and oxidoreductases. Acetylation, as indicated by the "1alpha-acetoxy" group in this compound's structure, would involve acetyltransferases nih.govontosight.ai. In general steroid metabolism, various enzymes like cytochrome P450 (CYP450) enzymes are known to catalyze hydroxylation steps, which are crucial for introducing oxygen atoms into the steroid skeleton wikipedia.org. However, the direct role of such enzymes in this compound biosynthesis requires further dedicated research.
Identification and Characterization of Putative Precursors to this compound in Biological Systems
As a furostanol saponin, this compound is fundamentally derived from a steroidal backbone ontosight.airesearchgate.net. The isolation of this compound from the gorgonian Isis hippuris, alongside other unusual steroids like gorgosterol (B1215954), suggests that common marine sterols or their derivatives serve as putative precursors iupac.orgresearchgate.net. Steroidal sapogenins are recognized as direct precursors to furostanol saponins (B1172615) researchgate.net. The general biosynthetic pathway for steroids originates from squalene (B77637), which undergoes cyclization to form various sterols, such as cholesterol. These sterols then undergo a series of modifications, including hydroxylation and side-chain cleavage, to yield diverse steroidal compounds. The precise sterol precursor that directly funnels into the this compound biosynthetic pathway within Isis hippuris remains to be definitively characterized.
Speculated Reaction Mechanisms and Key Intermediates in the Biosynthetic Cascade
The formation of the unique spiroketal moiety is a defining characteristic and a key step in the biosynthesis of this compound and related compounds researchgate.netnih.gov. This involves the rearrangement of a steroid skeleton into the spiroketal structure. While the exact biological mechanism for this compound is not detailed, chemical syntheses of related polyhydroxysteroids like hippuristanol (B1673253) (also from Isis hippuris) have demonstrated the feasibility of spiroketalization reactions, for example, via Hg(II)-catalyzed processes involving alkyne-diol motifs researchgate.net. This suggests that in the natural biosynthetic cascade, similar cyclization and oxidation events would occur to form the furan ring and the spiroketal system. Subsequent modifications, such as the introduction of hydroxyl groups at specific positions (e.g., 3α, 11β, 20R) and the acetylation at the 1α position, would involve enzymatic hydroxylation and transesterification or direct acetylation steps, respectively nih.govontosight.ai.
Comparative Biosynthetic Pathways of Furostanol Saponins and Polyoxygenated Steroids
Both furostanol saponins, such as this compound, and other polyoxygenated steroids share a common origin from the general steroid biosynthetic pathway, which begins with the cyclization of squalene to form various sterol intermediates. The divergence in their pathways occurs at the stage of specific structural modifications. Furostanol saponins are characterized by the presence of a furan ring and a spirostan (B1235563) skeleton, often involving a spiroketal linkage ontosight.airesearchgate.net. This spiroketal formation is a crucial differentiating step. In contrast, other polyoxygenated steroids may undergo various hydroxylation, epoxidation, or other oxidative modifications without forming the characteristic furostanol spiroketal structure researchgate.net. For instance, the gorgonian Isis hippuris produces both this compound (a furostanol saponin) and other polyoxygenated steroids, highlighting the organism's capacity for diverse steroidal transformations iupac.orgresearchgate.net. The specific enzymes and reaction mechanisms that dictate the formation of the spiroketal in furostanols versus other oxygenation patterns in related steroids represent key areas of biosynthetic differentiation.
Pathways of Catabolism and Degradation of this compound in Model Organisms
Information regarding the specific catabolic and degradation pathways of this compound in model organisms is not extensively documented in the current scientific literature. While general principles of xenobiotic metabolism and microbial degradation of complex organic compounds are known, detailed enzymatic cascades or metabolic intermediates for the breakdown of this compound have not been characterized. The catabolism of natural products can involve a range of processes, including enzymatic hydrolysis, oxidation, reduction, and conjugation, often mediated by host enzymes or microbial communities nih.gov. However, specific studies on this compound's degradation in biological systems are currently limited.
Academic Chemical Synthesis and Derivatization Strategies for Hippurin 1 and Its Analogs
Total Synthesis Approaches for Hippurin-1 and Structurally Related Analogs (e.g., Hippuristanol)
The total synthesis of this compound and its structurally related analogs, such as hippuristanol (B1673253), has been a significant area of research due to their complex architecture and potential biological relevance. Hippuristanol, a polyoxygenated sterol from Isis hippuris, has been a primary focus for synthetic endeavors. wikipedia.orggoogle.comtandfonline.com
Stereoselective Synthesis Methodologies for Complex Spiroketal Steroids
Spiroketals are prevalent substructures found in numerous natural products, many of which are chiral molecules with diverse biological activities. researchgate.netmskcc.orgnih.govoregonstate.edu A major challenge in their asymmetric synthesis lies in the stereoselective assembly of the spirocyclic structure, particularly at the spiro atom, which is often a stereogenic center and prone to isomerization under mild acidic conditions. researchgate.netnih.gov
Despite these challenges, the fact that most natural spiroketals possess thermodynamically favored configurations and conformations at the spirocenter can facilitate ring closure under equilibrium conditions. nih.gov Researchers have developed stereoselective methodologies to address this complexity. For example, substrate-controlled stereoselection has been successfully employed in the construction of the spiroketal unit during hippuristanol synthesis. researchgate.netnih.gov New kinetically-controlled spiroketal-forming reactions are being developed to enable the systematic synthesis of stereodiversified spiroketal libraries. mskcc.org Other advanced stereoselective methods, such as Sharpless asymmetric dihydroxylation followed by Suárez iodine(III) oxidative spirocyclization, have been utilized for the synthesis of spiroketal-alcohols. researchgate.net Stereoselective cyclization of epoxystannanes has also been demonstrated in the synthesis of complex steroids. rsc.org
Design and Synthesis of Novel this compound Derivatives for Mechanistic Probes
The design and synthesis of novel this compound derivatives are essential for gaining a deeper understanding of their molecular mechanisms and for developing new chemical probes. By systematically modifying the parent this compound or hippuristanol structure, researchers can explore the impact of specific functional groups and stereochemical features on their biological activities. tandfonline.comresearchgate.netresearchgate.netnih.govharvard.edu
Modifications to the parent hippuristanol molecule have included alterations to functional groups on rings A and E. researchgate.netacs.org Examples of synthesized derivatives include 3,11-diacetyl-22-epi-hippurin-1, 3-acetyl-22-epi-hippurin-1, 3-acetyl-2-desacetyl-22-epi-hippurin-1, 2-desacetyl-22-epi-hippurin-1, and 3,11-diacetylthis compound. researchgate.netharvard.edu These derivatives serve as crucial mechanistic probes, allowing for detailed studies into their effects on processes such as cap-dependent translation inhibition and eukaryotic initiation factor 4A (eIF4A) helicase activity. researchgate.netharvard.edu
Development of Structure-Activity Relationship (SAR) Studies for Understanding Molecular Functionality
Structure-Activity Relationship (SAR) studies are fundamental to understanding the molecular functionality of this compound and its analogs, guiding the rational design of more potent and selective compounds. These studies involve synthesizing a series of derivatives and evaluating how structural changes influence their biological activity. tandfonline.comresearchgate.netresearchgate.netnih.govacs.orgharvard.edu
Key findings from SAR studies on hippuristanol and its congeners have revealed critical structural requirements for their inhibitory activity. The R configuration at the spiroketal carbon (C22) has been identified as indispensable for activity. tandfonline.comharvard.edu Furthermore, the presence of gem-dimethyl substitutions on the F ring is essential. tandfonline.com The C3-alpha and C11-beta hydroxyl functional groups on rings A and C, respectively, are also critical for the inhibitory activity of hippuristanol. researchgate.netresearchgate.netacs.org For instance, hippuristanol 3,11-diacetate showed no inhibition of eIF4AIf-mediated helicase activity, underscoring the importance of these specific hydroxyl groups. harvard.edu These SAR insights are vital for designing new analogs with tailored molecular functionality. researchgate.netpolyu.edu.hk
Chemoenzymatic Synthetic Strategies for Tailoring this compound Structures
Chemoenzymatic synthetic strategies offer a powerful approach for tailoring complex natural product structures like this compound, combining the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis. Biocatalysis provides advantages such as high selectivity, efficiency, and sustainability in the modification of steroid scaffolds. rsc.orgunibas.chresearchgate.net
Enzymatic modifications can significantly broaden the substrate scope and facilitate the generation of novel derivatives with improved properties. rsc.org While specific chemoenzymatic syntheses for this compound itself are not extensively detailed in the provided search results, the applicability of these strategies to complex steroids, particularly those with spiroketal moieties, is well-established. For example, cytochrome P450 enzymes, such as CYP90, are known to catalyze dihydroxylation and oxidative cyclization to generate spiroketal moieties in steroid biosynthesis. rsc.org Flavin-containing Baeyer–Villiger monooxygenases (BVMOs) like PockeMO can catalyze the insertion of oxygen atoms into steroid ring systems, and 3-ketosteroid 9α-hydroxylase (KSH) performs 9α-hydroxylation. rsc.org These enzymatic tools, combined with chemical steps, hold promise for the precise and selective tailoring of this compound structures, enabling the introduction of specific functional groups or stereochemical configurations that might be challenging to achieve through purely chemical means.
Molecular and Biochemical Mechanisms of Hippurin 1 Action in Model Systems
Investigation of Hippurin-1's Interaction with Eukaryotic Initiation Factor 4A (eIF4A)
This compound and its derivatives are known to interact with eIF4A, a prototypical DEAD-box RNA helicase crucial for unwinding mRNA secondary structures during translation initiation guidetopharmacology.orguni-freiburg.deresearchgate.net. Studies, particularly with the closely related compound hippuristanol (B1673253), have provided detailed insights into this interaction. Hippuristanol binds specifically to the C-terminal domain of eIF4A ctdbase.orgnih.gov. Nuclear Magnetic Resonance (NMR) chemical-shift perturbation studies on the uniformly labeled C-terminal domain of eIF4A (eIF4A-CTD) show substantial chemical-shift changes upon hippuristanol addition, indicating a tight binding interaction uni-freiburg.deresearchgate.net. Further analysis using carbene footprinting has identified reduced labeling (masking) in regions of eIF4A previously implicated in ligand binding when hippuristanol is present chembase.cn. This binding also induces conformational changes within eIF4A, evidenced by increased carbene labeling (unmasking) around the flexible hinge region of the protein chembase.cn.
Modulation of eIF4A Helicase Activity by this compound
Hippurins, including 2-desacetyl-hippurin-1, are potent inhibitors of eIF4A-mediated helicase activity uni-freiburg.deresearchgate.net. Specifically, 2-desacetyl-hippurin-1 has been identified as one of the most effective compounds in inhibiting eIF4AI_f_-mediated helicase activity uni-freiburg.deresearchgate.net. The inhibitory effects on eIF4A helicase activity are consistent with the observed inhibition of protein synthesis, suggesting a direct link between these two phenomena uni-freiburg.de. The mechanism involves hippuristanol, a related compound, locking eIF4AI in a closed conformation, thereby preventing its transition to an open state, which is essential for its helicase function ctdbase.org. This inhibition demonstrates selectivity, with significantly diminished activity against related eIF4AIII and other DEAD-box helicases ctdbase.orgnih.gov.
Influence on RNA Binding Activity of eIF4A
Hippurins, including 2-desacetyl-hippurin-1, directly inhibit the RNA binding activity of eIF4A guidetopharmacology.orguni-freiburg.deresearchgate.net. Research with hippuristanol has shown that it inhibits the RNA binding activity of both recombinant eIF4AI_f_ and native eIF4A_c_ guidetopharmacology.orguni-freiburg.de. This impaired RNA-binding ability is not a secondary effect of inhibited ATP hydrolysis, as ATP hydrolysis is not a prerequisite for RNA binding by eIF4A uni-freiburg.de. The action of hippuristanol prevents both free eIF4A and eIF4F-bound eIF4A from interacting with RNA ctdbase.org.
Analysis of ATP Hydrolysis by eIF4A in the Presence of this compound
Hippurins, such as 2-desacetyl-hippurin-1, inhibit the RNA-dependent ATPase activity of eIF4A guidetopharmacology.orguni-freiburg.deresearchgate.net. Studies with hippuristanol demonstrate a dose-dependent inhibition of eIF4AI_f_ RNA-dependent ATPase activity guidetopharmacology.orguni-freiburg.de. However, this inhibition of ATPase activity is not due to impaired ATP binding. Experiments involving UV cross-linking of ATP to eIF4AI_f_ or eIF4A_c_ show that hippuristanol does not inhibit ATP binding guidetopharmacology.orguni-freiburg.deresearchgate.netnih.gov. Intriguingly, some observations have indicated an approximate twofold increase in ATP cross-linking to eIF4A_c_ in the presence of hippuristanol, although the precise reason for this phenomenon remains to be fully elucidated uni-freiburg.deresearchgate.net.
| Effect of Hippuristanol on eIF4A Activities | Observation | Citation |
| RNA-dependent ATPase Activity | Inhibited in a dose-dependent manner | guidetopharmacology.orguni-freiburg.de |
| ATP Binding Activity | Not inhibited; sometimes shows a slight increase in cross-linking | guidetopharmacology.orguni-freiburg.deresearchgate.netnih.gov |
| RNA Binding Activity | Inhibited | guidetopharmacology.orguni-freiburg.deresearchgate.netctdbase.org |
| Helicase Activity | Inhibited | guidetopharmacology.orguni-freiburg.dectdbase.org |
Mechanistic Studies on the Inhibition of Translation Initiation by this compound
Hippurins, including derivatives of this compound, function as inhibitors of eukaryotic protein synthesis by specifically targeting cap-dependent translation initiation guidetopharmacology.orguni-freiburg.de. Mechanistic studies, particularly with hippuristanol, illustrate this effect by demonstrating its ability to inhibit the formation of both 80S complexes in rabbit reticulocyte lysate and 48S pre-initiation complexes in wheat germ extracts uni-freiburg.deresearchgate.net. This indicates that the compound acts at an early stage, upstream of these complex formation steps in the translation initiation pathway uni-freiburg.de. The inhibition of translation initiation is a direct consequence of eIF4A inhibition ctdbase.org. Furthermore, hippuristanol treatment leads to polysome disruption, which is consistent with its mechanism of not affecting elongation but rather allowing ribosomes to run off the mRNA template uni-freiburg.de. This class of compounds exhibits selectivity, inhibiting cap-dependent translation while having a less pronounced effect on cap-independent translation mechanisms, such as those mediated by certain internal ribosome entry sites (IRESes) uni-freiburg.de.
Identification and Characterization of Specific Molecular Binding Sites on Target Proteins
Detailed studies, primarily employing hippuristanol, have identified its specific molecular binding site on eIF4A. Hippuristanol binds to the C-terminal domain of eIF4A ctdbase.orgnih.gov. NMR chemical-shift perturbation studies have shown significant changes in the resonance signals of the eIF4A C-terminal domain upon hippuristanol addition, confirming tight binding uni-freiburg.deresearchgate.net. Carbene footprinting experiments further pinpointed the interaction, revealing reduced carbene labeling (masking) in specific regions of eIF4A known to be involved in ligand binding chembase.cn.
Key residues implicated in direct contact with hippuristanol within mouse eIF4AI include G335, I336, V338, L343, V344, and K369-V371. Additionally, residues T328-N346 and R368-I373 are located within 5Å of hippuristanol. Mutagenesis studies targeting these residues have validated their importance, leading to altered sensitivity of recombinant eIF4A proteins to hippuristanol in terms of RNA binding and helicase activity in vitro ctdbase.orgchembase.cn. The selectivity of hippuristanol for eIF4AI and eIF4AII, with significantly reduced activity against eIF4AIII and other DEAD-box helicases, is attributed to the higher sequence degeneracy within the binding site, particularly in motifs V and VI, among these other helicases ctdbase.orgnih.gov.
Exploration of this compound's Allosteric Modulatory Effects on Enzyme Function
While direct evidence for "this compound" as an allosteric modulator is less explicitly detailed, the mechanistic insights gained from studies on its congener, hippuristanol, strongly suggest an allosteric mode of action. Allosteric modulation involves a substance binding to a site on an enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity.
Hippuristanol is proposed to exert an allosteric effect on motifs IV, V, and/or VI of eIF4A, which subsequently impairs the protein's RNA binding capability uni-freiburg.de. Further support for an allosteric mechanism comes from single molecule FRET experiments, which demonstrate that hippuristanol locks eIF4AI in a closed conformation, thereby preventing its transition from a closed to an open state ctdbase.org. This conformational change is critical for eIF4AI's helicase activity ctdbase.org. This indicates that hippuristanol binding at its specific site (the C-terminal domain) induces a long-range conformational change that impacts the catalytic function of the enzyme at a distant site ctdbase.org. The observed selectivity of hippuristanol for eIF4AI and eIF4AII, stemming from the high sequence variation within motifs V and VI across different DEAD-box helicases, further supports an allosteric mechanism where these motifs are crucial for the compound's specific modulatory effect ctdbase.orgnih.gov.
General Biological Activities in In Vitro Research Models (Focus on Mechanistic Insight)
Initial studies on this compound have explored its potential anti-inflammatory, antimicrobial, and anticancer properties in various biomedical science contexts, though a comprehensive understanding of its precise mechanisms of action in these areas requires further investigation. ontosight.ai Some polyoxygenated steroids, including this compound, have demonstrated potent in vitro anticancer activities. oup.comresearchgate.net
However, the most detailed mechanistic insights into the biological activities of this class of compounds in in vitro models largely stem from studies on Hippuristanol, a structurally similar compound that belongs to the "hippurin or hippuristanol type" of polyoxygenated steroids. oup.comharvard.edu Hippuristanol serves as a powerful tool for probing eukaryotic translation initiation given its well-defined mechanism of action. nih.gov
Mechanistic Insights from Hippuristanol Studies:
Hippuristanol acts as a potent and selective inhibitor of eukaryotic initiation factor 4A (eIF4A), an essential RNA helicase crucial for the initiation of protein synthesis. nih.govwikipedia.orgresearchgate.netgoogle.com The primary mechanism involves the disruption of cap-dependent translation initiation, a rate-limiting step in protein synthesis where ribosomes are recruited to mRNA templates. harvard.edunih.govgoogle.com
Specifically, in in vitro assays, Hippuristanol has been shown to:
Inhibit eIF4A RNA-dependent ATPase activity: Hippuristanol significantly reduces the rate at which eIF4A hydrolyzes ATP in an RNA-dependent manner. This inhibition is dose-dependent and is not due to impaired ATP binding to eIF4A. harvard.edunih.gov
Block eIF4A RNA-binding activity: The compound prevents both free eIF4A and eIF4F-bound eIF4A from interacting with RNA. harvard.edunih.gov
Impede eIF4A helicase activity: Single-molecule FRET experiments have revealed that Hippuristanol locks eIF4AI (an isoform of eIF4A) in a closed conformation, thereby preventing its transition from a closed to an open state. This conformational change is critical for eIF4AI's helicase activity, which is necessary to unwind secondary structures in mRNA and facilitate ribosome access. nih.gov This mechanism distinguishes Hippuristanol from other eIF4A inhibitors like pateamine A and rocaglates, which act as chemical inducers of dimerization. nih.gov
Disrupt polysome formation: Treatment of cells with Hippuristanol leads to the disruption of polysomes, consistent with its effect on translation initiation and allowing ribosomes to run off the mRNA template. harvard.edu
Delay viral replication: In cellular models, Hippuristanol has demonstrated antiviral activity by delaying the replication of microorganisms such as poliovirus, a process mediated through its inhibition of eIF4A. nih.govresearchgate.netgoogle.com
In Vitro Research Findings on Hippuristanol:
In various in vitro cancer cell models, Hippuristanol exhibits significant anti-neoplastic activity. nih.gov
| Cell Line/Model | Biological Activity | Mechanistic Insight | Quantitative Data | Citation |
| Multiple Myeloma Cells | Sensitivity to treatment | Inhibition of translation initiation via eIF4A | IC₅₀ ≈ 50 nM (48 h exposure) | nih.gov |
| DBA/MC Fibrosarcoma Cells | Growth inhibition | Inhibition of translation initiation via eIF4A | Not specified | nih.gov |
| Human Adult T-cell Leukemia (ATL) | Activity against | Inhibition of translation initiation via eIF4A | Not specified | nih.gov |
| Primary Effusion Lymphoma (PEL) | Induces cell cycle arrest and caspase activation leading to apoptosis | Inhibition of translation initiation via eIF4A | Not specified | nih.gov |
| HeLa Cells (Poliovirus-infected) | Delays poliovirus replication and protein synthesis | Inhibition of eIF4A | Not specified, but delays onset of poliovirus proteins and eIF4GII cleavage | nih.govresearchgate.netgoogle.com |
| Krebs-2 Extracts (in vitro translation) | Inhibits cap-dependent translation initiation | Direct inhibition of eIF4A activity | Dose-dependent inhibition | harvard.edu |
| Rabbit Reticulocyte Lysate | Inhibits 80S complex formation | Impaired ribosome recruitment | Reduces mRNA bound in 80S complexes (e.g., from 22% to 5.7% for CAT mRNA) | harvard.edu |
| Recombinant eIF4AI/II | Inhibits RNA-stimulated ATPase activity | Direct effect on eIF4A enzyme function | Dose-dependent inhibition | harvard.edunih.gov |
| Recombinant eIF4AI/II | Inhibits RNA binding activity | Direct effect on eIF4A enzyme function | Prevents interaction with RNA | harvard.edunih.gov |
| Recombinant eIF4AI | Inhibits helicase activity | Locks eIF4AI in a closed conformation | Prevents unwinding of RNA duplexes | nih.govgoogle.com |
Structure-Activity Relationship of Hippuristanol:
Structure-activity relationship (SAR) studies have elucidated key structural features of Hippuristanol essential for its inhibitory activity against eIF4A and protein synthesis. These studies indicate that the stereochemistry and all substituents of the spiroketal portion (rings E & F), along with the C3-alpha and C11-beta hydroxyl functional groups on rings A and C respectively, are critical for its potent inhibitory effects. nih.govresearchgate.net
Advanced Analytical Methodologies for Hippurin 1 Research in Complex Matrices
Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC-MS)
Chromatographic techniques are foundational for the separation and purification of Hippurin-1 from its complex biological matrices, such as marine extracts. High-Performance Liquid Chromatography (HPLC) is widely employed due to its versatility in handling non-volatile and thermally labile compounds, which is often the case for complex steroids like this compound. HPLC allows for the precise separation of target compounds from interfering substances based on their differential affinities for a stationary phase and a mobile phase. For instance, HPLC has been effectively used for the separation and quantification of hippuric acid and its derivatives, demonstrating its capability for similar organic compounds cdc.govpan.olsztyn.pl. The choice of column (e.g., C18, C8) and mobile phase composition (e.g., acetonitrile/water with acidic modifiers) can be optimized to achieve high resolution and sensitivity for this compound. pan.olsztyn.pl
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly suited for volatile or semi-volatile compounds. While this compound itself might not be directly amenable to GC without degradation due to its high molecular weight and polarity, derivatization strategies (e.g., silylation) can enhance its volatility, making it suitable for GC-MS analysis. GC-MS is extensively used for identifying chemical compounds within complex extracts and for impurity profiling in pharmaceutical starting materials. bibliomed.orgthermofisher.comjapsonline.com The combination of chromatographic separation with mass spectrometric detection provides robust identification and quantification capabilities.
Table 1: Common Chromatographic Applications in Complex Mixture Analysis
| Technique | Primary Application | Key Advantages | Example Application (General) |
| HPLC | Separation, Purification, Quantification | High resolution for non-volatile/thermolabile compounds, wide applicability | Separation and quantification of hippuric acid in urine cdc.govpan.olsztyn.pl |
| GC-MS | Identification, Impurity Profiling | High sensitivity, robust identification via mass spectra libraries | Identification of chemical compounds in plant extracts bibliomed.orgjapsonline.com |
High-Resolution Mass Spectrometry for Metabolomic Profiling and Identification
High-Resolution Mass Spectrometry (HRMS) is indispensable for metabolomic profiling and the confident identification of this compound and its related metabolites in complex biological samples. HRMS, particularly when coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, enabling the determination of elemental composition and differentiation of isobaric compounds. This precision is critical for untargeted metabolomics, where a vast number of molecular features are detected, and high-confidence annotation is essential. hpst.czresearchgate.net
LC/Q-TOF MS (Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) is a prominent HRMS platform routinely used in discovery metabolomics. It offers comprehensive coverage of diverse metabolite classes, including steroids, and facilitates robust analysis of biological extracts. hpst.cz The combination of chromatographic retention time with accurate mass and characteristic MS/MS fragmentation patterns from authentic standards significantly enhances the confident identification of metabolites. hpst.cz HRMS improves both the quantity and quality of data obtained compared to unit mass resolution mass spectrometry, allowing for the detection of subtle differences in compound concentrations that might otherwise be masked by noise. researchgate.net
Table 2: Advantages of High-Resolution Mass Spectrometry in Metabolomics
| Feature | Description | Impact on Research |
| Accurate Mass Measurement | Precise determination of mass-to-charge (m/z) ratios | Enables confident elemental composition determination and differentiation of isobaric compounds hpst.czresearchgate.net |
| High Resolution | Ability to distinguish ions with very small mass differences | Reduces spectral overlap in complex samples, improving data quality and quantity researchgate.net |
| MS/MS Fragmentation | Generation of characteristic fragment ions from parent molecules | Provides structural information crucial for confident metabolite identification hpst.cz |
| Untargeted Profiling | Capacity to detect a wide range of metabolites without prior knowledge | Facilitates discovery of novel compounds and metabolic pathways hpst.cz |
Isotopic Tracing and Labeling Strategies for Metabolic Flux Analysis
Isotopic tracing, coupled with techniques like mass spectrometry or nuclear magnetic resonance (NMR), is a powerful strategy for metabolic flux analysis (MFA). MFA quantifies the dynamic flow of metabolites through biochemical networks by tracking the incorporation of stable isotopes (e.g., 13C, 15N, 2H) from labeled precursors into downstream metabolites. creative-proteomics.commdpi.comnih.govnorthwestern.edu This approach provides insights into the activity of various intracellular metabolic pathways, revealing the distribution of metabolic fluxes, turnover rates, and potential abnormalities within cellular metabolic networks. creative-proteomics.com
For this compound, if its biosynthesis or metabolic fate within Isis hippuris or other biological systems were to be investigated, isotopic tracing would be invaluable. By feeding isotopically labeled precursors (e.g., labeled acetate (B1210297) or mevalonate, common precursors for steroid biosynthesis), researchers could track the incorporation of these labels into this compound, elucidating its biosynthetic pathway and the relative contributions of different metabolic routes. MFA is widely applied in understanding disease pathophysiology and identifying drug targets by comparing fluxomic alterations under different conditions. creative-proteomics.com
Table 3: Stable Isotopes and Their Applications in Metabolic Flux Analysis
| Isotope | Common Application | Research Insight |
| 13C | Carbon backbone tracing | Elucidates carbon flow through central metabolic pathways (e.g., glycolysis, TCA cycle) northwestern.edubiorxiv.org |
| 15N | Nitrogen metabolism | Tracks amino acid and nucleotide synthesis and turnover mdpi.com |
| 2H (Deuterium) | Hydrogen metabolism, fatty acid synthesis | Investigates redox reactions and lipid biosynthesis mdpi.comnih.gov |
Development of Biosensors and Reporter Systems for this compound Detection in Research Settings
The development of biosensors and reporter systems offers highly specific and often real-time detection capabilities for target analytes in research settings. A biosensor typically comprises a biological recognition element (e.g., an enzyme, antibody, or whole cell) coupled with a transducer that converts a biological event into a measurable signal. nih.gov Whole-cell optical bioreporters, for instance, are genetically engineered cells designed to produce a detectable signal (e.g., luminescence or fluorescence) in response to a specific target compound or a related group of analytes. nih.gov
While no specific biosensors for this compound are mentioned in the search results, the principles of biosensor and reporter system development could be applied to this compound research. If this compound exhibits specific binding to a protein target or modulates a particular cellular pathway, a reporter system could be engineered to detect this interaction or effect. For example, reporter constructs have been developed to monitor the transcriptional activity of hypoxia-inducible factor 1 (HIF-1) and are used for drug screening. nih.gov Such systems could potentially be adapted to screen for this compound's biological activity or to monitor its presence in complex biological samples, offering a rapid and cost-effective alternative to traditional analytical instruments for high-throughput screening in research.
Application of Quantitative Proteomics and Interactomics to Elucidate this compound Targets
Quantitative proteomics and interactomics are advanced methodologies critical for elucidating the molecular targets and mechanisms of action of compounds like this compound, especially if it possesses biological activity. Quantitative proteomics, often employing mass spectrometry-based techniques, allows for the large-scale identification and quantification of proteins in complex biological mixtures. This enables researchers to identify protein targets that directly bind to a compound or whose expression levels are modulated in response to it. nih.govresearchgate.net Methods like those measuring protein-folding reactions in the presence and absence of a compound can reveal direct protein-drug interactions. nih.gov
Table 4: Role of Proteomics and Interactomics in Target Elucidation
| Methodology | Research Focus | Key Outcome |
| Quantitative Proteomics | Identification and quantification of proteins | Reveals direct protein targets and changes in protein expression nih.govresearchgate.net |
| Interactomics | Mapping protein-protein interactions and networks | Uncovers altered protein complexes and pathway perturbations nih.gov |
Interactions of Hippurin 1 Within Complex Biological Systems Non Clinical Perspective
Role of Hippurin-1 in the Chemical Ecology and Defense Mechanisms of Marine Organisms
Marine organisms, particularly sessile invertebrates like sponges and soft corals, have evolved sophisticated chemical defense mechanisms to thrive in highly competitive and predator-rich environments. These defenses often involve the production of specialized secondary metabolites, which deter predators, inhibit the growth of competitors, or combat pathogenic microorganisms mdpi.comnih.govmdpi.comsi.edu.
This compound is a steroid compound isolated from the gorgonian Isis hippuris, also known as sea bamboo nih.govconf.tw. Isis hippuris is recognized as a rich source of diverse polyoxygenated steroids, including the hippuristanol (B1673253) type, gorgosterol (B1215954) type, and hippuristerone type conf.twresearchgate.nettandfonline.com. Compounds belonging to the hippurin or hippuristanol class are particularly noted for their potent cytotoxic activity, which is largely attributed to the presence of their characteristic spiroketal group researchgate.nettandfonline.com. This cytotoxicity suggests a significant role in the chemical defense strategy of the gorgonian against various ecological threats.
The production of such potent compounds by marine invertebrates is a common strategy to enhance their survival and fitness nih.govmdpi.com. For instance, certain cytotoxic molecules produced by benthic marine organisms like sponges and soft corals can induce apoptosis, autophagy, or necrosis in competing organisms, thereby warding off rivals mdpi.com. While specific detailed studies on the direct ecological role of this compound in predator deterrence or antifouling are less documented, its structural class and origin strongly imply its involvement in the chemical arsenal (B13267) of Isis hippuris for defense within its marine ecosystem. The ability of these compounds to exhibit significant biological activities, including cytotoxicity, aligns with their function as protective agents against biotic pressures researchgate.netpreprints.orgmdpi.com.
Investigation of this compound's Influence on Cellular Regulatory Networks and Signaling Pathways
Research into the biological activities of this compound often converges with studies on its closely related analogue, hippuristanol, which shares a similar structural core and origin from Isis hippuris nih.govresearchgate.nettandfonline.comnih.gov. Hippuristanol has been extensively investigated for its profound influence on fundamental cellular processes, particularly protein synthesis and its regulatory signaling pathways tandfonline.comresearchgate.netresearchgate.net.
A key finding is that hippuristanol acts as a potent inhibitor of eukaryotic initiation factor (eIF) 4A tandfonline.comresearchgate.netresearchgate.netgoogle.com. eIF4A is an essential RNA helicase, a crucial component of the eIF4F complex, which plays a rate-limiting role in cap-dependent translation initiation by recruiting ribosomes to messenger RNA (mRNA) templates tandfonline.comgoogle.com. By inhibiting eIF4A, hippuristanol disrupts this critical step in protein synthesis.
Detailed mechanistic studies have revealed that hippuristanol's inhibitory action involves preventing eIF4A from interacting with RNA tandfonline.comgoogle.com. Unlike some other eIF4A inhibitors, hippuristanol does not affect ATP binding to eIF4A tandfonline.comgoogle.com. Instead, it has been shown to lock eIF4AI, a specific isoform of eIF4A, in a closed conformation, thereby hindering its transition to an open state. This conformational change is essential for eIF4AI's helicase activity, which is required to unwind secondary structures in mRNA and facilitate ribosome access tandfonline.com.
The disruption of translation initiation by compounds like hippuristanol underscores their impact on core cellular regulatory networks. Given that protein synthesis is tightly linked to various cellular environmental cues and its dysregulation is implicated in numerous pathological conditions, targeting eIF4A offers a means to modulate fundamental cellular processes tandfonline.comresearchgate.netresearchgate.netgoogle.com.
Table 1: Influence of Hippuristanol on eIF4A Activity
| Activity Measured | Effect of Hippuristanol | Reference |
| Protein Synthesis | Reduction google.com | google.com |
| Cap-dependent Translation Initiation | Inhibition google.com | google.com |
| eIF4AI RNA-dependent ATPase Activity | Inhibition google.com | google.com |
| eIF4AI RNA Binding Activity | Inhibition google.com | tandfonline.comgoogle.com |
| eIF4AI ATP Binding Activity | No effect google.com | tandfonline.comgoogle.com |
| eIF4AI-mediated Helicase Activity | Inhibition google.com | tandfonline.comgoogle.com |
| Poliovirus Replication | Delayed google.com | google.com |
Comparative Biochemical Studies of this compound Across Different Species and Biological Sources
This compound, identified in the gorgonian Isis hippuris, belongs to a broad class of steroids and modified steroids found across diverse marine and terrestrial organisms nih.govpreprints.orgmdpi.com. Comparative biochemical studies often explore the structural diversity, biosynthetic pathways, and biological activities of such compounds to understand their evolutionary and ecological significance.
Isis hippuris itself is a notable source of a variety of polyoxygenated steroids, indicating a rich biosynthetic capacity within this single species conf.twresearchgate.nettandfonline.com. Beyond this compound and its epimer 22-epi-Hippurin-1 nih.govnih.gov, the gorgonian produces other types, including gorgosterols (characterized by a cyclopropane (B1198618) residue) and hippuristerones (possessing a 3-keto functionality) tandfonline.com. This internal diversity within Isis hippuris highlights the intricate biochemical machinery involved in producing these secondary metabolites.
More broadly, steroids with structural modifications, such as norsteroids (A, B, C, and D-norsteroids, defined by the absence of one or more carbon atoms in their rings), are prevalent in various natural sources preprints.orgmdpi.com. Marine organisms like sponges, soft corals, and starfish are particularly rich in these unique steroid structures, which often exhibit distinct biological properties due to their altered molecular architectures preprints.orgmdpi.com. For example, A-norsteroids have been isolated from marine sponges such as Halichondria panicea, Hymeniacidon sanguinea, and Phorbas amaranthus, some of which show cytotoxic activity mdpi.com.
While this compound is specifically linked to Isis hippuris, the broader context of marine natural product chemistry reveals that similar steroid scaffolds are adapted and diversified across different marine phyla. The presence of these compounds in various species often reflects their roles in the organisms' biology, frequently as part of defense mechanisms preprints.orgmdpi.com. The exact origin of some bioactive compounds in sponges, for instance, can be complex due to their symbiotic relationships with bacteria, fungal endophytes, and microalgae, although the metabolites are typically categorized as host compounds mdpi.com. This emphasizes the potential for both host-derived and symbiont-influenced biosynthesis in marine chemical ecology.
Exploration of Potential Interplay between this compound and Microbial Metabolites in Research Models
The marine environment is a hotbed of chemical interactions, where host organisms often maintain symbiotic relationships with diverse microbial communities. These microbial symbionts can significantly contribute to the host's chemical repertoire, producing unique metabolites that play crucial ecological roles, including chemical defense and antifouling activities mdpi.comconf.tw.
While direct research specifically detailing the interplay between this compound and microbial metabolites is not extensively documented, the broader field of marine chemical ecology provides a robust framework for understanding such potential interactions. Many marine invertebrates, including sponges and corals, harbor rich microbial communities that are integral to their biology and defense mdpi.commdpi.comnih.gov. It is known that microorganisms associated with marine hosts can produce a wide array of bioactive compounds conf.tw.
Research models investigating the interplay between host-derived compounds and microbial metabolites typically explore several facets:
Microbial Contribution to Host Metabolites : Symbiotic microbes might contribute to the biosynthesis of host-associated compounds, either directly or by providing precursors mdpi.comnih.gov. For example, the cytotoxic compound calyculin A in the marine sponge Discodermia calyx is detoxified by phosphorylation catalyzed by a phosphotransferase (CalQ) from a producer symbiont, suggesting a complex host-symbiont metabolic interaction for defense nih.gov.
Influence on Microbial Communities : Host-produced compounds, including steroids like this compound, could influence the composition and function of associated microbial communities. Such compounds might act as antimicrobial agents, shaping the microbial landscape on or within the host, or as signaling molecules that mediate host-microbe communication.
Co-metabolism in Research Models : Studies in other biological systems, such as the mammalian gut, demonstrate how host and microbial metabolisms are intertwined. For instance, hippuric acid (a different compound, but illustrative of co-metabolism) is formed from the degradation of plant phenols by gut microbes, followed by host conjugation nih.gov. This concept of co-metabolism could be explored in marine research models to understand if this compound or its precursors undergo microbial transformation or if microbial metabolites influence its production or activity.
Ecological Functions : Microbial-derived compounds can confer important ecological functions to their host organisms mdpi.com. Research models could investigate if the effectiveness of this compound as a chemical defense agent is enhanced or modulated by co-occurring microbial metabolites, potentially leading to synergistic effects against predators or pathogens researchgate.net.
Future research models could employ advanced metabolomic and metagenomic approaches to elucidate the complex metabolic networks involving this compound, its host Isis hippuris, and its associated microbial symbionts. This would involve analyzing the chemical profiles of both the host and its microbiome under different environmental conditions or in response to ecological stressors, providing insights into the potential interplay and synergistic effects of these compounds in marine chemical ecology.
Emerging Research Frontiers and Future Directions for Hippurin 1 Studies
Development of Novel Methodological Approaches for Comprehensive Hippurin-1 Investigation
Advancing the understanding of this compound necessitates the development and application of sophisticated methodological approaches. Current research could benefit significantly from enhanced analytical techniques for its detection, quantification, and structural elucidation in complex biological matrices. High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic separation techniques, such as two-dimensional liquid chromatography (2D-LC), could offer improved sensitivity and specificity for identifying this compound and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced techniques like cryo-probe NMR or solid-state NMR, could provide more detailed insights into its three-dimensional structure and conformational dynamics, especially when interacting with biomolecules. Furthermore, computational chemistry approaches, including molecular docking and dynamics simulations, could be employed to predict potential binding partners and interaction mechanisms, guiding experimental design for in vitro and in vivo studies. The integration of microfluidic platforms for high-throughput screening of this compound's biological effects on various cell lines or microbial cultures could also accelerate discovery.
Table 1: Novel Methodological Approaches for this compound Investigation
| Methodological Approach | Potential Application in this compound Studies |
| High-Resolution Mass Spectrometry (HRMS) with 2D-LC | Enhanced detection, quantification, and metabolite identification in complex biological samples. |
| Advanced NMR Spectroscopy (e.g., Cryo-probe, Solid-state) | Detailed structural elucidation, conformational analysis, and insights into biomolecular interactions. |
| Computational Chemistry (Molecular Docking, Dynamics) | Prediction of binding partners, interaction mechanisms, and in silico screening of potential targets. |
| Microfluidic Platforms | High-throughput screening of biological effects on diverse cell lines or microbial populations. |
Exploration of Undiscovered Biological Roles and Molecular Pathways for this compound
While initial studies suggest anti-inflammatory, antimicrobial, and anticancer activities, the full spectrum of this compound's biological roles and underlying molecular pathways remains largely unexplored. ontosight.ai Future research could investigate its potential involvement in cellular signaling cascades, such as those related to oxidative stress response, apoptosis, or cell cycle regulation. Given its steroid and saponin (B1150181) nature, exploring its interaction with membrane receptors, nuclear receptors, or ion channels could reveal novel mechanisms of action. Studies could also focus on its impact on the microbiome, considering its potential antimicrobial properties, and how it might modulate host-microbe interactions. Furthermore, investigating its role as a signaling molecule in plant-environment interactions, given its natural origin in Isis hippuris, could provide fundamental insights into its biosynthesis and ecological function. Comparative studies with related furostanol saponins (B1172615) could also help delineate structure-activity relationships and identify unique properties of this compound.
Integration of Multi-Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) for Holistic Pathway Elucidation
A holistic understanding of this compound's biological impact requires the integration of multi-omics technologies. Genomics approaches could identify genes involved in its biosynthesis in natural sources or genes whose expression is modulated by this compound in biological systems. Transcriptomics, specifically RNA sequencing (RNA-Seq), could reveal global gene expression changes in response to this compound treatment, pointing towards affected pathways and cellular processes. Proteomics, utilizing techniques like quantitative mass spectrometry, could identify proteins directly interacting with this compound or proteins whose abundance or post-translational modifications are altered by its presence. This would provide insights into its protein targets and downstream effects. Metabolomics, by analyzing changes in the cellular metabolome, could reveal how this compound influences metabolic pathways, identifying key metabolic intermediates or end-products affected by its activity. The synergistic analysis of data from these omics platforms, using bioinformatics and systems biology approaches, would enable the construction of comprehensive molecular networks and pathways, providing a systems-level view of this compound's biological effects. nih.gov
Addressing Challenges in Sustainable Sourcing and Academic Production of this compound
A significant challenge for sustained academic research into this compound lies in its sourcing and production. As a naturally occurring compound reported in Isis hippuris, its availability may be limited by the natural abundance of the source organism, environmental factors, and ethical considerations regarding wild harvesting. nih.gov Addressing this challenge requires exploring sustainable cultivation methods for Isis hippuris or investigating alternative natural sources that may also produce this compound or structurally similar compounds. Chemical synthesis of this compound is another critical area. Given its complex oxaspiro and steroid structure, developing efficient, stereoselective, and cost-effective synthetic routes would be crucial for ensuring a consistent and scalable supply for research. nih.govontosight.ai This could involve novel synthetic methodologies, enzymatic synthesis, or semi-synthesis from readily available precursors. Overcoming these production hurdles is essential for facilitating widespread academic investigation and potential future development.
Identifying New Research Questions and Hypotheses for Fundamental Biochemical Inquiry into this compound
The nascent stage of this compound research presents numerous opportunities for fundamental biochemical inquiry. Key research questions and hypotheses for future exploration include:
What are the precise enzymatic pathways and genetic machinery involved in this compound biosynthesis in Isis hippuris?
Does this compound exhibit chirality-dependent biological activities, and if so, what are the distinct roles of its stereoisomers (e.g., 22-epi-Hippurin-1)?
What are the primary cellular targets and direct molecular binding partners of this compound, and how do these interactions translate into its observed biological effects?
How does this compound modulate cellular energy metabolism, and what are the specific metabolic enzymes or transporters influenced by its presence?
Can this compound serve as a scaffold for the rational design of novel bioactive compounds with enhanced potency or selectivity, based on its unique structural features?
What is the pharmacokinetic and pharmacodynamic profile of this compound in relevant in vitro and in vivo models, and how does its metabolism affect its activity?
These questions aim to deepen the fundamental biochemical understanding of this compound, paving the way for future translational research.
Q & A
Basic: What experimental protocols are essential for synthesizing and characterizing Hippurin-1 in preclinical studies?
Answer:
Synthesis and characterization require rigorous adherence to reproducible protocols. For synthesis, document reaction conditions (solvents, catalysts, temperature), purification methods (e.g., chromatography), and yield calculations. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Preclinical studies must follow NIH guidelines for reporting experimental conditions, including batch-to-batch variability and stability testing under physiological conditions . Ensure all protocols are detailed in the Materials and Methods section to enable replication .
Basic: How should researchers design in vitro assays to evaluate this compound’s bioactivity?
Answer:
Begin with dose-response experiments to establish potency (IC50/EC50) and selectivity. Use positive and negative controls (e.g., known inhibitors/agonists) to validate assay reliability. Include replicates (n ≥ 3) and statistical tests (e.g., ANOVA with post-hoc analysis) to account for variability. For cell-based assays, specify cell lines, passage numbers, culture conditions, and endpoints (e.g., apoptosis via flow cytometry). Report raw data and normalized results in supplementary materials, adhering to journal guidelines for transparency .
Advanced: How can contradictory findings about this compound’s mechanism of action across model systems be resolved?
Answer:
Contradictions often arise from differences in experimental systems (e.g., cell type, species, dosing). Address these by:
- Conducting comparative studies using standardized protocols across models.
- Validating target engagement via techniques like thermal shift assays or CRISPR knockout models.
- Applying meta-analysis to aggregate data from independent studies, identifying confounding variables (e.g., pharmacokinetic differences in vivo vs. in vitro) .
Publish negative results and methodological limitations to contextualize discrepancies .
Advanced: What strategies optimize this compound’s pharmacokinetic properties for translational research?
Answer:
Optimize bioavailability through structure-activity relationship (SAR) studies:
- Modify functional groups to enhance solubility (e.g., adding polar substituents).
- Evaluate metabolic stability using liver microsomes or hepatocytes.
- Use computational tools (e.g., molecular dynamics simulations) to predict absorption/distribution.
In vivo pharmacokinetic studies should measure half-life, clearance, and tissue distribution in rodent models, with statistical power analysis to ensure robustness .
Basic: What analytical techniques are critical for assessing this compound’s stability under varying storage conditions?
Answer:
Stability studies require accelerated degradation testing (e.g., 40°C/75% relative humidity) and monitoring via:
- HPLC-UV for degradation product formation.
- Mass spectrometry to identify decomposition pathways.
- X-ray diffraction (XRD) to detect polymorphic changes.
Report degradation kinetics (Arrhenius plots) and storage recommendations in the Results section, with raw data in supplementary files .
Advanced: How can multi-omics approaches elucidate this compound’s polypharmacology?
Answer:
Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map this compound’s off-target effects and signaling networks. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify perturbed biological processes. Validate hypotheses with orthogonal methods (e.g., siRNA silencing or kinase profiling). Ensure data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Basic: What ethical and reporting standards apply to this compound studies involving animal models?
Answer:
Follow ARRIVE 2.0 guidelines for animal research:
- Justify sample size using power calculations.
- Report housing conditions, anesthesia protocols, and humane endpoints.
- Include ethics committee approval numbers and compliance statements.
For behavioral studies, detail blinding and randomization procedures to minimize bias .
Advanced: How should researchers address batch-to-batch variability in this compound’s biological activity?
Answer:
Implement quality control (QC) measures:
- Standardize synthesis and purification workflows.
- Use orthogonal characterization methods (e.g., NMR, HPLC) for each batch.
- Compare bioactivity across batches using dose-response curves and statistical equivalence testing.
Publish QC data and variability thresholds in supplementary materials to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
